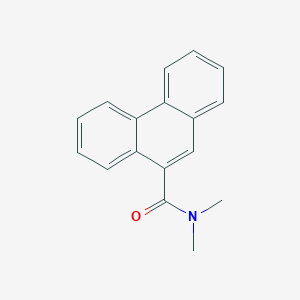
6,7-Di(propan-2-yl)dodeca-4,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Di(propan-2-yl)dodeca-4,8-diene is an organic compound with the molecular formula C16H30 It is characterized by the presence of two isopropyl groups attached to a dodecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Di(propan-2-yl)dodeca-4,8-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodeca-4,8-diene and isopropyl halides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the dodecadiene, followed by the addition of isopropyl halides.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Di(propan-2-yl)dodeca-4,8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the isopropyl groups.
Scientific Research Applications
6,7-Di(propan-2-yl)dodeca-4,8-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Di(propan-2-yl)dodeca-4,8-diene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Di(propan-2-yl)dodeca-4,8-diene: Unique due to the presence of two isopropyl groups.
6,7-Di(methyl)dodeca-4,8-diene: Similar structure but with methyl groups instead of isopropyl groups.
6,7-Di(ethyl)dodeca-4,8-diene: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of isopropyl groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
95658-01-8 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
6,7-di(propan-2-yl)dodeca-4,8-diene |
InChI |
InChI=1S/C18H34/c1-7-9-11-13-17(15(3)4)18(16(5)6)14-12-10-8-2/h11-18H,7-10H2,1-6H3 |
InChI Key |
JIKZBBWLKRWLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C(C)C)C(C=CCCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)






![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

